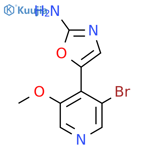ピリダジノン
Pyridazinones are a class of heterocyclic compounds characterized by the presence of a pyridazinone ring, which consists of five-membered and six-membered rings fused together. These organic compounds are widely studied for their diverse biological activities and potential applications in various fields.
Structurally, pyridazinones can be represented as C6H4N2O, where one nitrogen atom is attached to a five-membered ring (pyrrole) and the other to a six-membered ring (pyridine). Due to their unique structural features, these compounds exhibit a range of pharmacological properties including anti-inflammatory, antifungal, and antibacterial activities.
In pharmaceutical research, pyridazinones are often explored as lead compounds for drug development. Their versatility in terms of molecular structure allows chemists to modify functional groups to optimize biological activity while maintaining stability. Additionally, they have been found useful in the synthesis of various other heterocycles through reactions such as amidation and condensation.
Overall, pyridazinones serve as an important structural motif in chemical biology and medicinal chemistry due to their broad spectrum of bioactivities and potential therapeutic applications.

| 構造 | 化学名 | CAS | MF |
|---|---|---|---|
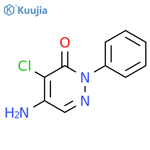 |
Chloridazon | 1698-60-8 | C10H8ClN3O |
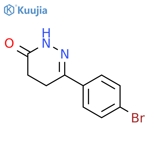 |
6-(4-Bromophenyl)-4,5-dihydro-2H-pyridazin-3-one | 36725-37-8 | C10H9BrN2O |
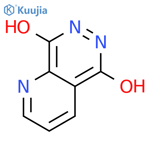 |
6,7-Dihydro-pyrido2,3-dpyridazine-5,8-dione | 4430-77-7 | C7H5N3O2 |
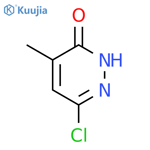 |
6-chloro-4-methyl-2,3-dihydropyridazin-3-one | 1834-27-1 | C5H5ClN2O |
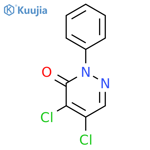 |
4,5-dichloro-2-phenyl-2,3-dihydropyridazin-3-one | 1698-53-9 | C10H6Cl2N2O |
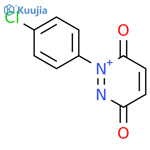 |
3,6-Pyridazinedione,1-(4-chlorophenyl)-1,2-dihydro- | 34019-61-9 | C10H7ClN2O2 |
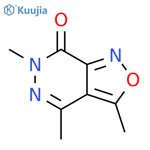 |
Isoxazolo[3,4-d]pyridazin-7(6H)-one,3,4,6-trimethyl- | 25505-97-9 | C8H9N3O2 |
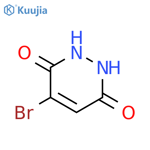 |
4-Bromo-1,2-dihydropyridazine-3,6-dione | 15456-86-7 | C4H3BrN2O2 |
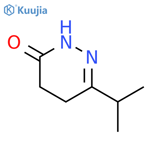 |
3(2H)-Pyridazinone,4,5-dihydro-6-(1-methylethyl)- | 210230-80-1 | C7H12N2O |
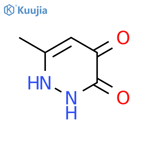 |
3(2H)-Pyridazinone,4-hydroxy-6-methyl- | 22390-53-0 | C5H6N2O2 |
関連文献
-
1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
推奨される供給者
-
Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Enjia Trading Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
-
Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
-
Synrise Material Co. Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
-

-

-

-
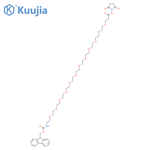 Fmoc-PEG12-NHS ester Cas No: 2227246-92-4
Fmoc-PEG12-NHS ester Cas No: 2227246-92-4 -
